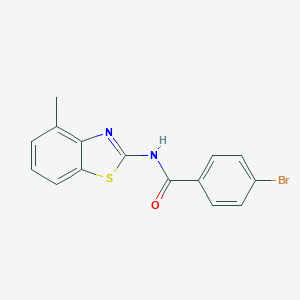

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

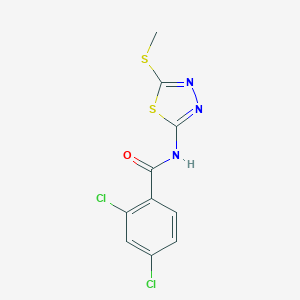

“4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound. It has a molecular formula of C8H8BrNO . This compound is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings .

Chemical Reactions Analysis

Benzothiazole derivatives, including “4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide”, can participate in various chemical reactions. For instance, they can undergo condensation with aldehydes in DMF, efficiently providing 2-substituted benzothiazoles . They can also participate in visible light mediated synthesis from 2-aminothiophenol and aldehydes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” include a molecular weight of 214.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 212.97893 g/mol .

科学的研究の応用

Synthetic Methods and Characterization

A study conducted by Hossaini et al. (2017) explored the one-pot, multicomponent synthesis of new derivatives closely related to 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, characterizing them through various spectroscopic methods. This research underscores the compound's role in facilitating the development of novel chemical entities with potential applications in drug discovery and material science Hossaini, R. Heydari, M. Maghsoodlou, C. Graiff, 2017.

Another relevant study by Saeed (2009) detailed the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a more efficient and cleaner method compared to traditional thermal heating. This finding is significant for the synthesis of similar compounds, demonstrating advancements in synthetic chemistry techniques A. Saeed, 2009.

Biological Activity and Applications

Research on derivatives of 1,3-benzothiazol-2-yl benzamides, as described by Rana et al. (2008), evaluated their pharmacological properties, including anticonvulsant and neurotoxicity profiles. Though not directly on 4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, this study indicates the therapeutic potential of its structural analogs A. Rana, N. Siddiqui, S. Khan, Syed Ehtaishamul Haque, M. A. Bhat, 2008.

In another context, Bhagat et al. (2012) synthesized and investigated the antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, derivatives akin to the compound of interest. Their findings contribute to the understanding of how such compounds could be leveraged for antimicrobial purposes, highlighting a potential application in combating microbial resistance T. Bhagat, S. Deshmukh, S. V. Kuberkar, 2012.

The design and synthesis of N-(4-{[4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives as described by Xu et al. (2006) provide insights into the compound's potential as a small molecule heparanase inhibitor. This application is noteworthy in the context of cancer therapy, where heparanase plays a critical role in tumor metastasis and angiogenesis Yong-Jiang Xu, Hua-Quan Miao, Weitao Pan, Elizabeth C Navarro, James R Tonra, Stan Mitelman, M Margarita Camara, Dhanvanthri S Deevi, Alexander S Kiselyov, Paul Kussie, Wai C Wong, Hu Liu, 2006.

将来の方向性

The future directions for “4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the versatile biological properties of benzotriazole derivatives , this compound may also have potential applications in pharmaceutical chemistry.

特性

IUPAC Name |

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c1-9-3-2-4-12-13(9)17-15(20-12)18-14(19)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBAIKKRBLXFDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

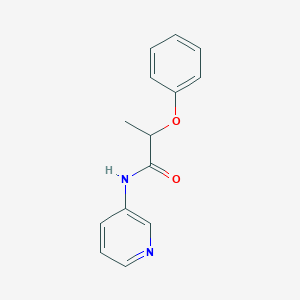

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B473014.png)

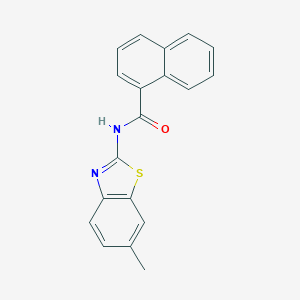

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide](/img/structure/B473139.png)

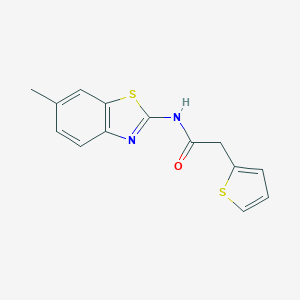

![2,5-dichloro-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B473145.png)

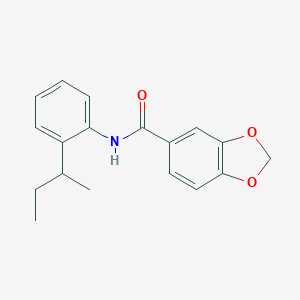

![2-chloro-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B473146.png)

![Ethyl 3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B473157.png)

![3-[(3-Fluorobenzoyl)oxy]phenyl 3-fluorobenzoate](/img/structure/B473190.png)